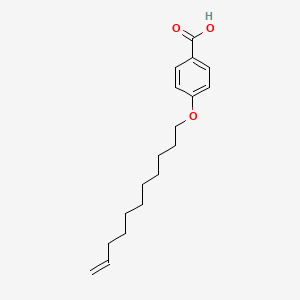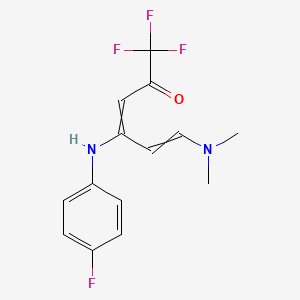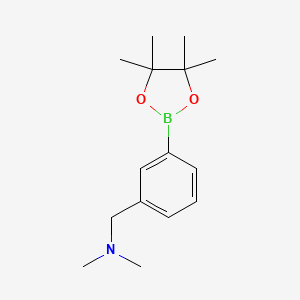
N,N-Dimethyl-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-dimethyl methanamine derivatives involves various strategies. For instance, paper describes the synthesis of halogenated derivatives of N,N-dimethyl methanamine, which were obtained by substituting on the phenylthiophenyl core structure. These derivatives were synthesized with high specificity and affinity for the serotonin transporter (SERT). Similarly, paper discusses the reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid, leading to an unexpected product due to the reaction conditions. This highlights the complexity and unpredictability of reactions involving N,N-dimethyl methanamine derivatives.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl methanamine derivatives is crucial for their function and reactivity. Paper provides a detailed analysis of the crystal and molecular structure of N,N'-dihydroxy-N,N'-dimethylmethanediamine, which consists of hydrogen-bonded dimers with exact symmetry. The crystallographic data offer insights into the molecular geometry and potential reaction pathways. In paper , the isomeric structures of N-(5,5-dimethyl-2(5H)-thiophenyliden)amines were investigated using NMR spectroscopy and quantum-chemical calculations, revealing that Z-isomers are more stable than E-isomers.
Chemical Reactions Analysis
The reactivity of N,N-dimethyl methanamine derivatives is influenced by their molecular structure. Paper shows that the synthesized derivatives exhibit high affinity for SERT, which is a result of their specific chemical structure and the presence of halogen atoms. The derivatives were also used for positron emission tomography (PET) imaging, demonstrating their potential in biological applications. Paper describes the synthesis of a complex N,N-dibenzyl methanamine derivative through a 1,3-dipolar cycloaddition reaction, indicating the versatility of these compounds in forming various chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl methanamine derivatives are determined by their molecular structure and substituents. The papers do not provide explicit data on the physical properties such as melting points, boiling points, or solubility. However, the chemical properties, such as binding affinity to SERT and specificity of binding, are well-documented in paper . The derivatives' ability to cross the blood-brain barrier and their specific uptake in SERT-rich regions of the monkey brain were demonstrated using microPET imaging.
Wissenschaftliche Forschungsanwendungen
Verwendung in Lithium-Metall-Batterien
Diese Verbindung wurde bei der Entwicklung eines reaktiven Sauerstoffspezies (ROS)-responsiven Arzneimittel-Abgabesystems für Hochspannungs-Lithium-Metall-Batterien (LMB) eingesetzt. Das System wurde so konzipiert, dass es eine dichte und robuste feste Elektrolytschicht (SEI) bildet, die das Wachstum von Lithium-Dendriten hemmt .
Verwendung in Arzneimittel-Abgabesystemen
Die Verbindung wurde zur strukturellen Modifikation von Hyaluronsäure (HA) verwendet, um ein ROS-responsives Arzneimittel-Abgabesystem zu erstellen. Curcumin (CUR) wurde in diesem System eingekapselt, um Curcumin-beladene Nanopartikel (HA@CUR NPs) zu bilden, die in einer ROS-Umgebung schnell freigesetzt werden können .
Verwendung bei der Behandlung von Parodontitis
Die Verbindung wurde bei der Entwicklung von ROS-responsiven multifunktionalen Nanopartikeln zur Behandlung von Parodontitis eingesetzt. Diese Nanopartikel behielten nicht nur die antimikrobielle Wirksamkeit von Curcumin bei, sondern zeigten auch sowohl in vivo als auch in vitro ausgeprägtere entzündungshemmende und antioxidative Funktionen .
4. Verwendung bei der Synthese von Biarylverbindungen Die Verbindung wurde als Substrat bei der Suzuki-Miyaura-Kupplung verschiedener Aryliode verwendet .
5. Verwendung bei der Herstellung von Sulfinamidderivaten Phenylboronsäure-Pinacolester, ein Derivat der Verbindung, wurde verwendet, um Sulfinamidderivate durch Reaktion mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat herzustellen .
6. Verwendung bei der Synthese von Proteineffektoren Die Verbindung wurde bei der Synthese verschiedener Proteineffektoren verwendet, darunter Modulatoren des Überlebensmotors für Neuronenprotein und Glukokinaseaktivatoren .
7. Verwendung beim Studium der Phasengleichgewichte Die Löslichkeiten von Phenylboronsäure, ihrem Pinacolester und Azaester in organischen Lösungsmitteln wurden experimentell bestimmt. Dieses Wissen ermöglicht die korrekte Auswahl des Lösungsmittels für eine bestimmte Reaktion oder für die Reinigung der Produkte durch Kristallisation .
Verwendung in der Werkstofftechnik
Arylboronsäuren und ihre Derivate, einschließlich dieser Verbindung, sind eine wichtige Gruppe von Verbindungen aufgrund ihrer breiten Anwendung in der organischen Synthese, Katalyse, supramolekularen Chemie und Werkstofftechnik .
Safety and Hazards
Wirkmechanismus
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . They can form boronate complexes with diols in biological systems, which may influence the function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH and the presence of diols can affect the reactivity of boronic acids and their esters. Additionally, the compound’s stability could be influenced by factors such as temperature and light exposure.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-8-12(10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUOWYCATLFSRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396657 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909391-56-6 | |
| Record name | N,N-Dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


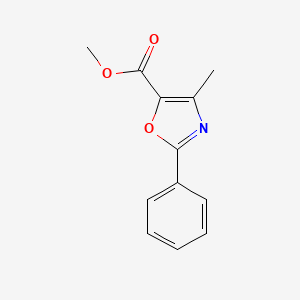
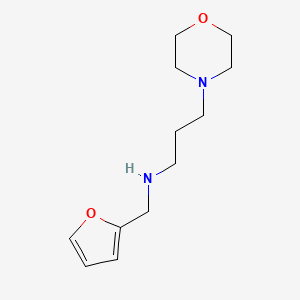
![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)
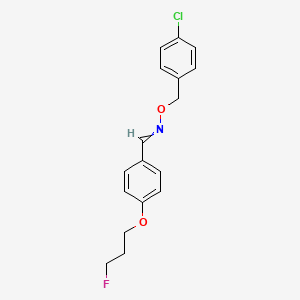


![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)
![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

